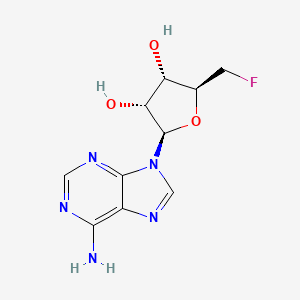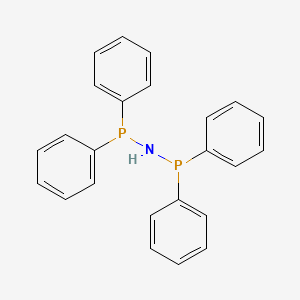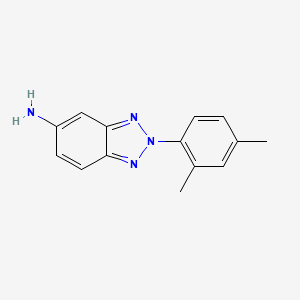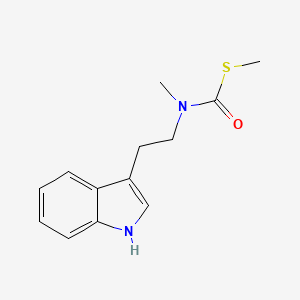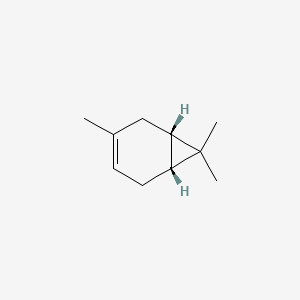
(+)-3-Carene
Vue d'ensemble
Description
Synthesis Analysis
Researchers have developed several synthetic routes to access (+)-3-Carene and its derivatives, highlighting the compound's versatility and importance. For example, a practical route starting from (+)-3-Carene was developed to synthesize 3,3-dimethyl isopropylidene proline, demonstrating the compound's utility in complex molecule synthesis (Nair et al., 2010). Additionally, a 14-step synthesis of (+)-Ingenol from (+)-3-Carene was reported, underscoring its role in the efficient production of pharmaceutically relevant compounds (Jørgensen et al., 2013).
Molecular Structure Analysis
The molecular structure of (+)-3-Carene, with its distinctive bicyclic framework, has been a focal point for studying terpene biosynthesis and enzyme activity. Research has shown that the plasticity and evolution of (+)-3-Carene synthase functions are crucial for the diversification of terpenoid compounds, offering insights into the molecular basis of insect resistance in plants (Roach et al., 2014).
Chemical Reactions and Properties
The chemical reactivity of (+)-3-Carene has been explored through various transformations, including its chemo-enzymatic epoxidation, which proceeds efficiently under specific conditions, retaining the optical purity of the substrate (Moreira & Nascimento, 2007). Such studies highlight the compound's functional versatility and potential for creating novel chemical entities.
Applications De Recherche Scientifique
Antimicrobial Properties : (+)-3-Carene exhibits strong antibacterial activity against food-borne germs like Brochothrix thermosphacta and Pseudomonas fluorescens. It causes damage to cell morphology and wall structure, leading to metabolic dysfunction and cell death (Shu et al., 2019). Another study confirms its inhibitory effects on Pseudomonas fluorescens, causing disturbances in metabolic processes such as amino acid metabolism and the tricarboxylic acid cycle (Shu et al., 2020).
Chemical Transformations and Structural Studies : (+)-3-Carene's intrinsic optical activity and structural behavior have been studied. The specific rotation of (+)-3-Carene has been investigated under various conditions, revealing insights into its structural and electronic origins (Lahiri et al., 2012). Moreover, the chemo-enzymatic epoxidation of (+)-3-Carene has been explored, demonstrating efficient conversion and high yields while maintaining the optical purity of the substrate (Moreira & Nascimento, 2007).
Health Effects : Low concentrations of (+)-3-Carene have been shown to stimulate osteoblastic differentiation in mice, suggesting potential benefits for bone health (Jeong et al., 2008). Human exposure studies indicate that 3-Carene can irritate skin and mucous membranes, and prolonged exposure may lead to allergic contact dermatitis or chronic lung function impairment (Falk et al., 1991). It also has a sleep-enhancing effect by targeting the GABAA-benzodiazepine receptors (Woo et al., 2019).
Biofuel Potential : The thermal decomposition and combustion behavior of 3-Carene as a potential biofuel has been studied, with a focus on its suitability as a fuel for high-speed vehicles (Zhang et al., 2020). Another study explored the oxidation mechanism of 3-Carene, which is important for understanding its combustion in high-speed vehicles (Sharath et al., 2017).
Agricultural Applications : In agriculture, 3-Carene has been shown to play a role in plant resistance mechanisms. Its presence in certain poplar clones was linked to resistance against the Micromelalopha sieversi pest, suggesting its role in transmitting chemical signals and inducing defense responses in neighboring plants (Guo et al., 2019).
Sensor Technology : The development of a molecularly imprinted polymer (MIP) layer combined with a quartz crystal microbalance sensor for the detection of 3-Carene in mango highlights its application in sensor technology (Ghatak et al., 2018).
Propriétés
IUPAC Name |
(1S,6R)-3,7,7-trimethylbicyclo[4.1.0]hept-3-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16/c1-7-4-5-8-9(6-7)10(8,2)3/h4,8-9H,5-6H2,1-3H3/t8-,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQOFWKZOCNGFEC-BDAKNGLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC2C(C1)C2(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC[C@@H]2[C@H](C1)C2(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60858827 | |
| Record name | (+)-3-Carene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60858827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear, very faintly yellow liquid; [Sigma-Aldrich MSDS] | |
| Record name | Bicyclo[4.1.0]hept-3-ene, 3,7,7-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (1S)-(+)-3-Carene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10980 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
(+)-3-Carene | |
CAS RN |
498-15-7, 13466-78-9 | |
| Record name | (+)-3-Carene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=498-15-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Carene, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498157 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicyclo[4.1.0]hept-3-ene, 3,7,7-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (+)-3-Carene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60858827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S)-3,7,7-trimethylbicyclo[4.1.0]hept-3-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.143 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-CARENE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XBL40A7IA6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-Methyl-2-pyrimidinyl)thio]-1-(3-nitrophenyl)ethanone](/img/structure/B1198231.png)
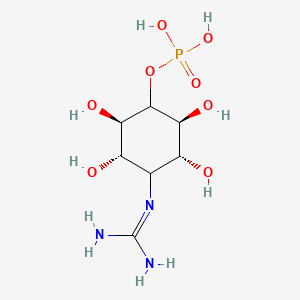
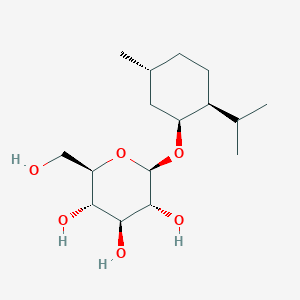


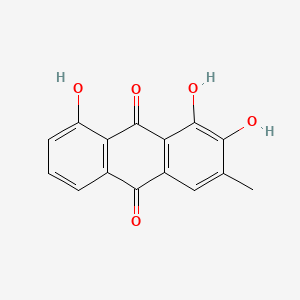
![2-Bromo-5-hydroxy-N-[2-(4-hydroxyphenyl)ethyl]-4-methoxy-N-methylbenzamide](/img/structure/B1198242.png)
![[2'-Carboxylethyl]-10-methyl-anthracene endoperoxide](/img/structure/B1198243.png)

